molecular formula C10H10N2O2 B3199575 (5R)-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 101693-73-6

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No. B3199575
CAS RN: 101693-73-6
M. Wt: 190.2 g/mol
InChI Key: JNGWGQUYLVSFND-SNVBAGLBSA-N
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Description

“(5R)-5-methyl-5-phenylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 101693-73-6 . It has a molecular weight of 190.2 .


Physical And Chemical Properties Analysis

The compound has a melting point of 240-242 degrees Celsius . The IUPAC name for this compound is (5R)-5-methyl-5-phenyl-2,4-imidazolidinedione .

Scientific Research Applications

Chemical Synthesis and Properties

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione is explored in the context of chemical synthesis and its properties. Sedlák et al. (2005) investigated the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones and their spectral characterization, highlighting their structural properties. This research contributes to understanding the chemical nature and potential applications of such compounds in various fields, including material science and pharmaceuticals (Sedlák et al., 2005).

Applications in Corrosion Inhibition

In the field of corrosion inhibition, Yadav et al. (2015) examined thiazolidinedione derivatives, including compounds structurally related to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, for their effectiveness in protecting mild steel in acidic conditions. This research indicates the potential of these compounds in industrial applications, particularly in extending the lifespan of metal structures (Yadav et al., 2015).

Use in Drug Discovery and Pharmaceutical Research

In pharmaceutical research, hydantoin derivatives, including structures similar to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, have been explored for their potential in drug discovery. Studies by Czopek et al. (2010) and Kucwaj-Brysz et al. (2018) have investigated such compounds for their potential therapeutic effects and interactions with serotonin receptors. This research underscores the relevance of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione and related structures in developing new pharmaceutical agents (Czopek et al., 2010); (Kucwaj-Brysz et al., 2018).

Electrochemical Studies

Nosheen et al. (2012) explored the electrochemical properties of hydantoin derivatives, including compounds similar to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. This research provides insights into the electrochemical behavior of these compounds, which could be relevant in various applications, including sensors and electrochemical devices (Nosheen et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWGQUYLVSFND-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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